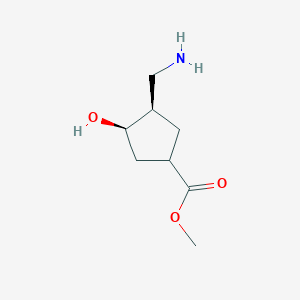
2-(1-Formamidocyclopropyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Formamidocyclopropyl)acetic acid is a unique organic compound characterized by a cyclopropyl ring attached to an acetic acid moiety with a formamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Formamidocyclopropyl)acetic acid typically involves the cyclopropanation of an appropriate precursor followed by formamidation and subsequent acetic acid formation. One method involves the reaction of a cyclopropyl derivative with formamide under controlled conditions to introduce the formamide group. The resulting intermediate is then subjected to hydrolysis to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
Cyclopropanation: Using a suitable cyclopropyl precursor and reagents like diazomethane.
Formamidation: Introducing the formamide group using formamide or a formamide derivative.
Hydrolysis: Converting the intermediate to the final acetic acid derivative using acidic or basic hydrolysis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Formamidocyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The cyclopropyl ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
2-(1-Formamidocyclopropyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(1-Formamidocyclopropyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites, while the cyclopropyl ring can provide steric hindrance, affecting the compound’s binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- 2-(1-Mercaptocyclopropyl)acetic acid
- 2-(1-Hydroxycyclopropyl)acetic acid
- 2-(1-Aminocyclopropyl)acetic acid
Comparison: 2-(1-Formamidocyclopropyl)acetic acid is unique due to the presence of the formamide group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C6H9NO3 |
|---|---|
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
2-(1-formamidocyclopropyl)acetic acid |
InChI |
InChI=1S/C6H9NO3/c8-4-7-6(1-2-6)3-5(9)10/h4H,1-3H2,(H,7,8)(H,9,10) |
Clé InChI |
MVMVRYBPQSZPAV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC(=O)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridin-1-yl}acetate](/img/structure/B13237536.png)
![5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid](/img/structure/B13237541.png)





![2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13237573.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide](/img/structure/B13237585.png)




